Cas no 250228-62-7 (N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide)

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide is a specialized benzohydrazide derivative with a unique molecular structure featuring tert-butyl, hydroxymethyl, and hydroxyethyl functional groups. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its multifunctional reactivity, enabling selective modifications for targeted applications. The presence of hydroxyl and hydrazide moieties enhances its solubility and binding affinity, making it suitable for ligand design or intermediate synthesis. Its sterically hindered tert-butyl group may contribute to improved stability under reactive conditions. The compound's structural complexity allows for exploration in drug discovery, particularly in developing enzyme inhibitors or bioactive agents. Careful handling is advised due to its reactive functional groups.
N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide structure
250228-62-7 structure
商品名:N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide
CAS番号:250228-62-7
MF:C22H28N2O4
メガワット:384.468726158142
CID:5733142

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide 化学的及び物理的性質

名前と識別子

    • N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide
    • Benzoic acid, 3-(hydroxymethyl)-5-methyl-, 1-(1,1-dimethylethyl)-2-[4-(1-hydroxyethyl)benzoyl]hydrazide
    • InChIKey: OHBZPTBKVOCVIA-UHFFFAOYSA-N
    • ほほえんだ: C(N(C(C)(C)C)NC(=O)C1=CC=C(C(O)C)C=C1)(=O)C1=CC(C)=CC(CO)=C1

じっけんとくせい

  • 密度みつど: 1.187±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 10.75±0.46(Predicted)

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B790840-100mg
N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide
250228-62-7
100mg
$ 15000.00 2023-09-08
TRC
B790840-5mg
N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide
250228-62-7
5mg
$ 684.00 2023-04-18
TRC
B790840-10mg
N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide
250228-62-7
10mg
$ 1315.00 2023-04-18
TRC
B790840-1mg
N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide
250228-62-7
1mg
$ 167.00 2023-04-18

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide 関連文献

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazideに関する追加情報

Professional Introduction to N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide (CAS No. 250228-62-7)

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide, a compound with the CAS number 250228-62-7, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple functional groups, including N-(tert-butyl) and 4-(1-hydroxyethyl)benzoyl, makes it a versatile intermediate in the synthesis of more complex molecules.

The chemical structure of N-(tert-butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide is meticulously designed to facilitate various chemical reactions, making it a valuable tool in the hands of synthetic chemists. The benzohydrazide moiety, in particular, is known for its reactivity in forming Schiff bases and other heterocyclic compounds, which are crucial in medicinal chemistry. Recent studies have highlighted the role of benzohydrazides in the development of novel therapeutic agents, particularly those targeting inflammatory and infectious diseases.

In the realm of pharmaceutical research, the compound's 3-(hydroxymethyl) and 5-methyl substituents contribute to its unique pharmacological properties. These groups are often involved in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity and efficacy. The use of N-tert-butyl groups is particularly noteworthy, as they provide steric hindrance that can modulate the compound's solubility and metabolic stability, crucial factors in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of N-(tert-butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide with greater accuracy. Molecular docking studies have shown that this compound exhibits promising interactions with enzymes and receptors implicated in various diseases. For instance, its ability to bind to certain proteases has been linked to potential anti-inflammatory effects, making it a candidate for further investigation in managing chronic inflammatory conditions.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The introduction of the 4-(1-hydroxyethyl)benzoyl group is particularly critical, as it influences the compound's overall reactivity and functional properties. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity levels. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring the compound's suitability for pharmaceutical applications.

The potential applications of N-(tert-butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide extend beyond drug development. In materials science, for example, its structural features make it a candidate for designing novel polymers and coatings with enhanced thermal stability and mechanical strength. The hydroxymethyl and methyl groups contribute to its adhesion properties, making it useful in industrial applications where surface modification is required.

Ongoing research is exploring the compound's role in developing environmentally friendly chemical processes. The use of biodegradable intermediates and sustainable synthetic routes aligns with global efforts to reduce the environmental impact of pharmaceutical manufacturing. Studies have shown that modifications to the benzhydrazide core can lead to compounds with improved biodegradability while maintaining their pharmacological efficacy.

The future prospects for N-(tert-butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide are vast and exciting. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential. Collaborative efforts between chemists, biologists, and pharmacologists are essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.

In conclusion, N-(tert-butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide (CAS No. 250228-62-7) stands as a testament to the ingenuity and perseverance of modern chemical research. Its multifaceted applications and promising biological activity make it a cornerstone in both academic study and industrial innovation. As we continue to unravel the complexities of molecular design, compounds like this one will play an increasingly pivotal role in shaping the future of medicine and materials science.

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